Physicochemical Differentiation: logP, logD, and Polar Surface Area vs. 1-(4-Bromophenyl)-3-methylpyrrolidine-2,5-dione
The target compound exhibits a calculated logP of 0.58 and logD₇.₄ of 0.58, with a polar surface area (PSA) of 50.4 Ų . In contrast, 1-(4-bromophenyl)-3-methylpyrrolidine-2,5-dione (CAS 25998-51-0; C₁₁H₁₀BrNO₂, MW 268.1) has a predicted logP of ~2.1–2.4 and a PSA of ~37 Ų, reflecting the absence of the pyridinylmethylamino moiety . The 1.5-log-unit difference in lipophilicity and the 13 Ų increase in PSA shift the target compound closer to CNS drug-like chemical space (logP <3, PSA <90 Ų) but also enhance aqueous solubility (logSw –0.89) relative to the simpler N-aryl succinimide .
| Evidence Dimension | Calculated logP / logD₇.₄ / PSA |
|---|---|
| Target Compound Data | logP = 0.58, logD₇.₄ = 0.58, PSA = 50.4 Ų |
| Comparator Or Baseline | 1-(4-bromophenyl)-3-methylpyrrolidine-2,5-dione: logP ≈ 2.1–2.4, PSA ≈ 37 Ų (predicted) |
| Quantified Difference | ΔlogP ≈ –1.5 to –1.8; ΔPSA ≈ +13 Ų |
| Conditions | Calculated properties (ChemDiv platform / standard computational methods) |
Why This Matters
The lower logP and higher PSA of the target compound predict superior aqueous solubility and a reduced propensity for non-specific protein binding compared to the 3-methyl analog, which is critical for in vitro assay reproducibility and CNS target engagement.
